molecular formula C19H23ClN4O3S B2840553 1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1428365-11-0

1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2840553
CAS No.: 1428365-11-0
M. Wt: 422.93
InChI Key: JOFWVTONFRELJG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic chemical compound featuring a urea core that is strategically 1,3-disubstituted with a 4-chlorobenzyl group and a piperidine moiety that is itself functionalized with a pyridine-3-ylsulfonyl group. This molecular architecture is characteristic of a class of compounds investigated for their potential as soluble epoxide hydrolase (sEH) inhibitors . sEH is a key regulatory enzyme that metabolizes endogenous epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), to their corresponding diols . By inhibiting sEH, researchers can probe the biological effects of stabilizing these signaling lipids, which are associated with anti-inflammatory, anti-hypertensive, and analgesic pathways . The structure-activity relationship (SAR) of similar 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds has been extensively studied, demonstrating that the steric bulk and hydrophobicity of the substituents adjacent to the urea core are critical for high inhibitory potency . This compound is closely related to other piperidine-based sulfonamide derivatives that have been patented for their potential use in treating prokineticin-mediated diseases and as AMPK agonists, highlighting the broad research interest in this chemical space . It is supplied as a high-purity material for research purposes exclusively. This product is intended for laboratory and research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-17-5-3-15(4-6-17)12-22-19(25)23-13-16-7-10-24(11-8-16)28(26,27)18-2-1-9-21-14-18/h1-6,9,14,16H,7-8,10-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFWVTONFRELJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two primary subunits: a 4-chlorobenzylurea moiety and a pyridin-3-ylsulfonyl-piperidin-4-ylmethyl group. Retrosynthetic disconnection suggests two viable pathways:

  • Urea bond formation between 1-(4-chlorobenzyl)isocyanate and (1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine.
  • Stepwise assembly via sulfonylation of piperidine, followed by alkylation and urea coupling.

Critical intermediates include:

  • 1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine : Synthesized via sulfonylation of 4-(aminomethyl)piperidine with pyridine-3-sulfonyl chloride.
  • 4-Chlorobenzyl isocyanate : Derived from 4-chlorobenzylamine through phosgenation or carbamoyl chloride intermediates.

Synthetic Routes and Methodological Details

Isocyanate-Amine Coupling Route

This two-step approach is widely reported in agrochemical patents and medicinal chemistry literature.

Step 1: Synthesis of 1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine

Piperidin-4-ylmethanamine (1.0 equiv) reacts with pyridine-3-sulfonyl chloride (1.1 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv) at 0–25°C for 4–6 hours. The sulfonamide product is isolated via aqueous workup (yield: 85–92%).

Step 2: Urea Formation

The sulfonylated amine (1.0 equiv) reacts with 4-chlorobenzyl isocyanate (1.05 equiv) in anhydrous tetrahydrofuran (THF) at reflux for 12–18 hours. The urea precipitates upon cooling, yielding 78–84% after recrystallization from ethanol/water.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield
Solvent THF, DMF Maximizes solubility
Temperature 60–80°C Accelerates coupling
Stoichiometry 1.05:1 (isocyanate:amine) Minimizes side products

Carbamoyl Chloride-Mediated Route

An alternative avoids handling isocyanates by using 4-chlorobenzylcarbamoyl chloride.

Procedure
  • Carbamoyl chloride synthesis : 4-Chlorobenzylamine (1.0 equiv) reacts with triphosgene (0.35 equiv) in DCM at −10°C, followed by quenching with aqueous NaHCO₃.
  • Urea coupling : The carbamoyl chloride (1.1 equiv) reacts with the sulfonylated piperidinylmethanamine (1.0 equiv) in THF with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 6 hours (yield: 70–76%).

Advantages : Improved safety profile by minimizing isocyanate exposure.

Reductive Amination-Urea Formation Hybrid Approach

Recent modifications employ reductive amination for intermediate functionalization:

  • Piperidine sulfonylation : As in Section 2.1.
  • Reductive amination : The sulfonylated amine reacts with 4-nitrobenzaldehyde under H₂/Pd-C to install the benzyl group, followed by nitro reduction.
  • Urea formation : The resultant amine couples with 4-chlorobenzyl isocyanate (yield: 68–72%).

Optimization and Process Chemistry Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Ether solvents (THF, 2-MeTHF) balance solubility and easy removal.

Catalytic Systems

  • DMAP and HOBt : Improve urea bond formation efficiency (5–10 mol% loadings).
  • Microwave assistance : Reduces reaction time from 18 hours to 45 minutes at 100°C (yield: 82%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.76 (s, 1H, pyridinyl), 8.55 (d, J = 4.8 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (t, J = 5.6 Hz, 1H, NH), 4.28 (d, J = 5.6 Hz, 2H, CH₂), 3.12–3.08 (m, 2H, piperidine), 2.72–2.68 (m, 2H).
  • HRMS (ESI-TOF): m/z calcd for C₁₉H₂₂ClN₄O₃S [M+H]⁺: 437.1064; found: 437.1068.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1 mL/min) shows ≥98% purity with retention time 12.4 minutes.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Isocyanate coupling 78–84 97–99 High efficiency, fewer steps Isocyanate handling hazards
Carbamoyl chloride 70–76 95–97 Safer intermediates Lower yields due to chloride stability
Reductive amination 68–72 93–95 Functional group compatibility Multi-step, cost-intensive

Industrial-Scale Adaptations

Patent WO2020225435A1 highlights spray-drying formulations containing urea derivatives, suggesting scalability of the isocyanate route for agrochemical applications. Critical parameters for kilogram-scale production include:

  • Temperature control : Jacketed reactors maintain ≤5°C during sulfonylation.
  • Continuous flow systems : For carbamoyl chloride generation, reducing phosgene equivalents.

Q & A

How can researchers optimize the multi-step synthesis of 1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea to improve yield and purity?

Answer:
Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst use). For example:

  • Stepwise coupling : The chlorobenzyl and pyridinylsulfonyl-piperidine moieties are typically synthesized separately before urea bridge formation via carbodiimide-mediated coupling .
  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reactivity in nucleophilic substitution steps .
  • Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) improves coupling efficiency .
  • Purity monitoring : Thin-layer chromatography (TLC) and HPLC are critical for real-time reaction tracking, while NMR and mass spectrometry (MS) confirm final product integrity .

What advanced analytical techniques are recommended to validate the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, particularly the urea linkage and sulfonyl-piperidine substituents .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula accuracy, especially for detecting isotopic patterns from chlorine .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses crystallinity and thermal stability, critical for formulation studies .
  • HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete coupling or side reactions .

What strategies are employed to identify biological targets for this urea derivative in disease models?

Answer:
Target identification involves:

  • In silico docking : Molecular docking against libraries like the Protein Data Bank (PDB) predicts binding to enzymes (e.g., soluble epoxide hydrolase) or receptors (e.g., GPCRs) .
  • Competitive binding assays : Förster resonance energy transfer (FRET)-based displacement assays quantify interactions with labeled enzyme active sites .
  • Transcriptomic profiling : RNA-seq of treated cell lines reveals downstream pathways modulated by the compound .
  • Structural analogs : Comparisons with similar urea derivatives (e.g., piperidine-containing inhibitors) guide hypothesis generation .

How do structural modifications to the pyridin-3-ylsulfonyl group influence pharmacological activity?

Answer:
The sulfonyl group’s electronic and steric properties are critical:

  • Electron-withdrawing effects : The sulfonyl moiety enhances binding to polar enzyme pockets (e.g., kinase ATP sites) by stabilizing hydrogen bonds .
  • Substituent position : Pyridin-3-ylsulfonyl vs. phenylsulfonyl analogs show divergent selectivity; 3-position substitution on pyridine optimizes steric compatibility with target cavities .
  • Bioisosteric replacement : Replacing sulfonyl with carbonyl or phosphoryl groups alters metabolic stability, as seen in solubility and microsomal stability assays .

How should researchers address contradictions in reported pharmacological data for this compound?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized protocols : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) .
  • Impurity profiling : LC-MS/MS identifies batch-specific byproducts that may off-target effects .
  • Dose-response validation : EC50/IC50 curves across multiple assays (e.g., enzymatic vs. cellular) clarify potency discrepancies .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(4-fluorophenyl)urea derivatives) to identify trends .

What computational methods are used to predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Answer:

  • In silico modeling : Tools like SwissADME predict logP (lipophilicity) and permeability, critical for blood-brain barrier penetration .
  • CYP450 inhibition assays : Microsomal incubations with human liver enzymes identify metabolic hotspots (e.g., piperidine N-demethylation) .
  • Plasma stability studies : HPLC quantifies degradation rates in plasma to guide prodrug strategies .

How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via NMR and HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage recommendations .
  • pH-dependent hydrolysis : Test urea bond integrity in buffers (pH 1–10) to simulate gastrointestinal conditions .

What in vitro assays are recommended to prioritize this compound for in vivo testing?

Answer:

  • Cytotoxicity screening : MTT/CCK-8 assays in HEK293 or HepG2 cells establish safety margins .
  • Target engagement : Cellular thermal shift assay (CETSA) confirms intracellular target binding .
  • Solubility and permeability : Parallel artificial membrane permeability assay (PAMPA) and shake-flask solubility measurements guide formulation development .

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